Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, an ethyl ester group, and a dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by cyclization with thiourea to form the thiazolidine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or anilino moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, hydroxylated compounds, and new ester derivatives .
Scientific Research Applications
Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,3-dimethylanilino)acetate
- Ethyl (3,4-dimethylanilino)(oxo)acetate
- Ethyl (acetyl-2,3-dimethylanilino)acetate
Uniqueness
Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20) |
InChI Key |
QLFUBAFHHWSMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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